5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride
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Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride typically involves the cyclization of N,N’-diacylhydrazines under microwave-assisted conditions . The reaction conditions include the use of bromomethylphenyl or bromoalkyl groups, which are substituted with diisopropyl iminodiacetate, yielding ester derivatives. These esters are then hydrolyzed in an aqueous methanol solution to form the desired oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclodehydration reactions under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups depending on the reagents used .
Scientific Research Applications
5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar applications but different electronic properties.
1,2,5-Oxadiazole:
1,2,3-Oxadiazole: Less common but studied for its unique chemical properties.
Uniqueness
5-Phenyl-1,3,4-oxadiazole-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Its sulfonyl chloride group makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O3S/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTGZOVEEGEWKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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